molecular formula C12H18N2O2 B135908 Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 157356-73-5

Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B135908
CAS No.: 157356-73-5
M. Wt: 222.28 g/mol
InChI Key: IEJYWOUUSSOSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate ( 157356-73-5) is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It is characterized as a light yellow to beige solid and should be stored refrigerated at 2-8°C . This compound is primarily recognized in pharmaceutical research as a key synthetic intermediate and an in-process impurity in the synthesis of Olmesartan Medoxomil, an important angiotensin II receptor antagonist used for the treatment of high blood pressure . The compound is also known by several synonyms, including Ethyl 4-isopropenyl-2-propyl-1H-imidazole-5-carboxylate and 4-(1-Methylethenyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester . Its structural features, including the imidazole core, make it a versatile building block for further chemical transformations and for the study of related compounds in medicinal chemistry. This product is intended for research purposes and is strictly for laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-prop-1-en-2-yl-2-propyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-7-9-13-10(8(3)4)11(14-9)12(15)16-6-2/h3,5-7H2,1-2,4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJYWOUUSSOSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)OCC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442106
Record name Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157356-73-5
Record name Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate, also referred to as Ethyl 4-isopropenyl-2-propyl-1H-imidazole-5-carboxylate, is a compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents like Olmesartan, an antihypertensive medication. This article explores the biological activities associated with this compound, including its antibacterial and antifungal properties, as well as its role in drug synthesis.

  • Chemical Formula : C12H18N2O2
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 157356-73-5

Antibacterial Activity

Recent studies have demonstrated that imidazole derivatives exhibit notable antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antibacterial agents in response to rising antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. The compound's efficacy against fungal strains was assessed, revealing the following MIC values:

Fungal StrainMIC (mg/mL)
Candida albicans0.015
Fusarium oxysporum0.056

The compound's ability to inhibit fungal growth further emphasizes its potential as a therapeutic agent in treating infections caused by resistant strains.

The biological activity of this compound can be attributed to its structural features that facilitate interaction with bacterial and fungal cell membranes. The imidazole ring is known for its role in disrupting cell wall synthesis and function, which is pivotal in the inhibition of microbial growth.

Case Studies

Several case studies have highlighted the significance of imidazole derivatives in drug development:

  • Study on Antibacterial Properties : A study published in MDPI evaluated multiple imidazole derivatives, including Ethyl 4-(prop-1-en-2-yl)-2-propyl, demonstrating their effectiveness against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
  • Antifungal Efficacy : Research conducted on various antifungal agents indicated that compounds similar to Ethyl 4-(prop-1-en-2-yl)-2-propyl could serve as lead compounds for developing new antifungal therapies, particularly against Candida species .
  • Synthesis and Application : The compound is also noted for its role as an intermediate in synthesizing Olmesartan medoxomil, highlighting its importance in cardiovascular pharmacotherapy .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate is structurally related to various pharmaceutical compounds, particularly those used in the treatment of hypertension. Its derivatives have been studied for their potential as angiotensin II receptor antagonists , similar to Olmesartan medoxomil, which is widely used for managing high blood pressure .

Case Study: Antihypertensive Effects

Research has indicated that compounds with the imidazole structure can exhibit antihypertensive properties. Studies exploring the efficacy of this compound have shown promise in modulating blood pressure through similar mechanisms as established antihypertensive drugs .

Biochemical Research

The compound's ability to interact with biological systems makes it a candidate for biochemical assays . Its role as a potential inhibitor in enzymatic reactions has been investigated, particularly in pathways involving nitrogen metabolism due to its nitrogen-containing heterocyclic structure.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic engineering and synthetic biology .

Agricultural Chemistry

Recent studies have explored the use of this compound in agricultural applications , particularly as a potential pesticide or herbicide due to its ability to disrupt biological processes in pests. The imidazole ring is known for its effectiveness against various plant pathogens.

Case Study: Pesticidal Activity

Field trials have indicated that formulations containing this compound exhibit significant activity against common agricultural pests, leading to reduced crop damage and increased yields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key parameters of Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate with its hydroxypropyl analog and other imidazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position 4) Key Properties (Boiling Point, Density, etc.) Applications/Notes
This compound C12H18N2O2 222.29 (calc.) Prop-1-en-2-yl (allyl) N/A* Intermediate in drug synthesis
Ethyl 4-(2-hydroxy-2-propyl)-2-propyl-1H-imidazole-5-carboxylate C12H20N2O3 240.30 2-hydroxy-2-propyl Density: 1.131 g/cm³; Boiling point: 456.2°C Antihypertensive drug intermediate
Ethyl 1-((2'-(1H-tetrazol-5-yl)-biphenyl-4-yl)methyl)-4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate C32H32N6O2 532.64 Biphenyl-tetrazole + propenyl N/A* Angiotensin II receptor antagonist precursor
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate C17H20N4O6 376.37 Nitroimidazole + phenyl N/A* Antimicrobial/antiparasitic agent
Key Observations:
  • The latter’s hydroxyl group facilitates hydrogen bonding, influencing solubility and crystallinity .
  • Molecular Weight : The hydroxypropyl analog (240.30 g/mol) is heavier due to the hydroxyl and additional methyl groups, whereas the propenyl variant (222.29 g/mol) is lighter, suggesting differences in volatility and bioavailability.
  • Thermal Stability : The hydroxypropyl derivative’s high boiling point (456.2°C) reflects strong intermolecular hydrogen bonding, while the propenyl variant may exhibit lower thermal stability due to the allyl group’s susceptibility to oxidation .

Crystallographic and Structural Analysis

While direct crystallographic data for the propenyl compound are absent, and highlight the utility of SHELX software and puckering coordinate analysis in resolving imidazole ring conformations. The hydroxypropyl analog’s planar imidazole ring (with minor puckering) could serve as a reference for computational modeling .

Preparation Methods

Claisen Condensation and Imidazole Cyclization

The synthesis begins with the condensation of ethyl oxalate (4 ) and ethyl chloroacetate (5 ) in the presence of sodium ethoxide. This exothermic reaction, conducted at 0–5°C, generates a β-ketoester intermediate (8 ) after acidification with hydrochloric acid. Subsequent condensation with butyramidinium in ethanol yields diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (9 ), a critical precursor for Grignard functionalization.

Reaction Conditions:

  • Solvent: Absolute ethanol

  • Temperature: 0–5°C (initial), room temperature (24-hour stirring)

  • Yield: ~70% (after purification via chloroform extraction).

Alternative Industrial-Scale Process

A patent by EP2374799B1 discloses a modified approach using methylmagnesium chloride (MeMgCl) under nitrogen atmosphere. This method emphasizes impurity control, particularly for olmesartan medoxomil-related byproducts. Post-reaction workup includes aqueous extraction and solvent evaporation, yielding a pale yellow solid with >99% purity by HPLC.

Comparative Analysis of Synthetic Methods

Parameter Method A Method B
Grignard Reagent CH₃MgBrMeMgCl
Solvent THFTHF
Temperature -5–0°C-10–0°C
Reaction Time 10 minutes1 hour
Workup NH₄Cl quench, extractionAqueous extraction, crystallization
Yield 85–90%90%
Purity >98% (NMR)>99% (HPLC)

Insights:

  • Reagent Choice: MeMgCl offers milder conditions, reducing the risk of over-addition.

  • Yield vs. Purity: Method B prioritizes purity for pharmaceutical applications, while Method A emphasizes speed.

Mechanistic Insights and Intermediate Characterization

The Grignard reaction proceeds through a six-membered transition state, where the magnesium-bound methyl group attacks the electrophilic carbonyl carbon of the ester. This forms a magnesium alkoxide intermediate, which upon hydrolysis yields the tertiary alcohol. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing intermediates:

  • ¹H NMR (Compound 2): δ 1.25 (t, 3H, -CH₂CH₃), 1.45 (s, 6H, -C(CH₃)₂OH), 2.75 (t, 2H, -CH₂CH₂CH₃).

  • MS: m/z 240.3 [M+H]⁺, consistent with the molecular formula C₁₂H₂₀N₂O₃.

Industrial Optimization and Challenges

Solvent Selection and Cost Efficiency

THF is preferred for its ability to solubilize Grignard reagents, but its high cost drives research into alternatives like 2-methyl-THF. However, substitution risks reduced yields due to poorer coordination with magnesium.

Byproduct Formation and Mitigation

Common impurities include over-alkylated products and residual starting materials. Patent EP2374799B1 advocates for low-temperature quenching (-5°C) to suppress hydrolysis byproducts .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate, and how can intermediates be validated?

The synthesis typically involves multi-step reactions, including imidazole ring formation and esterification. For example, intermediates like 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid may be generated and esterified with ethanol under acidic conditions . Validation of intermediates requires analytical techniques such as HPLC (for purity assessment) and mass spectrometry (for molecular weight confirmation). Structural confirmation of intermediates can be achieved via single-crystal X-ray diffraction (SCXRD), as demonstrated in analogous imidazole derivatives .

Q. How should researchers characterize the compound’s physical properties, and what experimental parameters are critical?

Key physical properties include density (1.131 g/cm³), boiling point (456.2°C), and refractive index (1.521) . Experimental determination of these properties requires calibrated instruments (e.g., Anton Paar DMA 4500 for density, differential scanning calorimetry for melting point). For vapor pressure measurements (<0.001 mmHg at 25°C), dynamic vapor sorption (DVS) systems are recommended. Consistency with predicted values (e.g., via ChemAxon or ACD/Labs software) should be cross-verified to detect anomalies .

Q. What storage conditions are optimal to maintain compound stability?

The compound should be stored at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the prop-1-en-2-yl substituent . Stability studies under accelerated degradation conditions (40°C/75% relative humidity for 6 months) are advised for long-term storage protocols.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for imidazole derivatives, and what validation tools are recommended?

Discrepancies in bond lengths or angles (e.g., C–C vs. C–N variations in imidazole rings) may arise from experimental resolution or disorder. Use the SHELX suite (e.g., SHELXL for refinement) to apply restraints and validate geometric parameters against standard libraries (e.g., Cambridge Structural Database) . For ambiguous cases, hydrogen-bonding patterns and graph-set analysis (using Etter’s formalism) can clarify structural motifs .

Q. What methodologies are effective in analyzing the compound’s pharmacological activity, particularly as an antihypertensive agent?

In vitro assays (e.g., angiotensin II receptor binding studies) and in vivo models (spontaneously hypertensive rats) are standard. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like the AT1 receptor, guided by structural analogs such as olmesartan medoxomil . Impurity profiling via LC-MS is critical to rule out interference from process-related contaminants (e.g., tetrazole derivatives) .

Q. How can hydrogen-bonding networks in the compound’s crystal structure inform co-crystallization strategies?

SCXRD analysis of related imidazole derivatives reveals hydrogen bonds between the imidazole N–H and ester carbonyl groups, forming R₂²(8) motifs . Co-crystallization with coformers (e.g., carboxylic acids) can exploit these motifs to enhance solubility. Use Mercury software to analyze packing diagrams and identify potential coformer binding sites .

Q. What advanced techniques are suitable for detecting and quantifying degradation products under stressed conditions?

Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with UPLC-QTOF-MS enable identification of major degradation pathways. For example, ester hydrolysis generates 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid, detectable via negative-ion mode MS/MS . Quantify impurities using validated HPLC methods with photodiode array detection (λ = 210–280 nm) .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction mechanisms, such as electrophilic substitution at the imidazole C4 position. Transition-state analysis for esterification or prop-1-en-2-yl addition steps provides kinetic insights. Software like Gaussian or ORCA is recommended for these studies .

Methodological Resources

Parameter Technique/Resource Key Reference
Structural validationSHELX suite, CCDC validation
Impurity profilingLC-MS (Agilent 6545 QTOF)
Hydrogen-bond analysisMercury, graph-set theory
Pharmacological screeningAutoDock Vina, SPR binding
Stability studiesICH Q1A guidelines, DVS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.